
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications .
化学反应分析
Types of Reactions
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
科学研究应用
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine, HCl
Uniqueness
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds .
属性
分子式 |
C9H11F2N |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3 |
InChI 键 |
SVLCEZOPAPVOQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CF)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


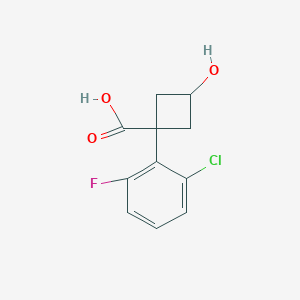
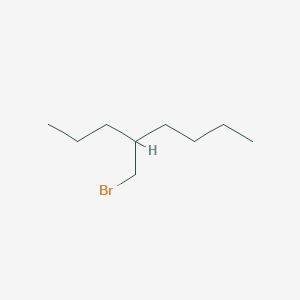
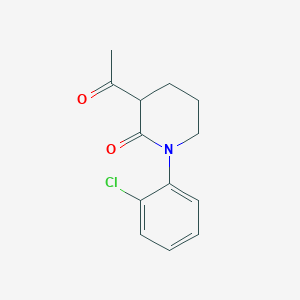
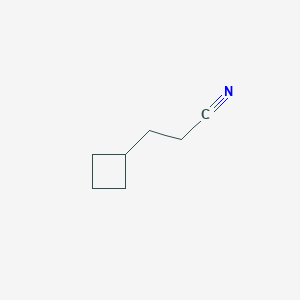
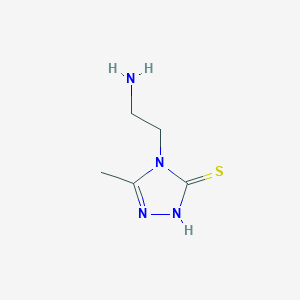


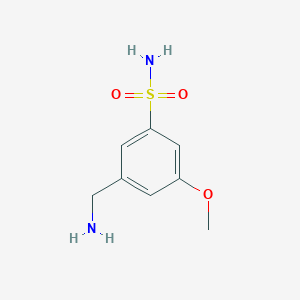
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
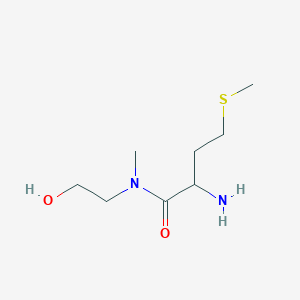
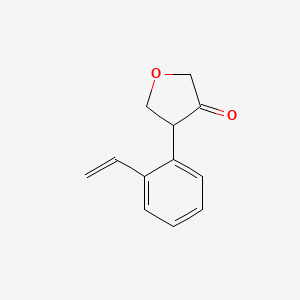
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)


